L-Alanine-2-13C,15N

描述

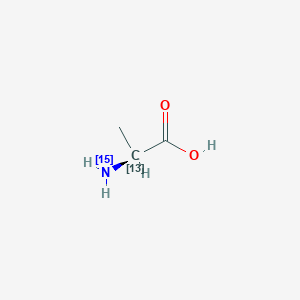

Structure

3D Structure

属性

分子式 |

C3H7NO2 |

|---|---|

分子量 |

91.08 g/mol |

IUPAC 名称 |

(2S)-2-(15N)azanyl(213C)propanoic acid |

InChI |

InChI=1S/C3H7NO2/c1-2(4)3(5)6/h2H,4H2,1H3,(H,5,6)/t2-/m0/s1/i2+1,4+1 |

InChI 键 |

QNAYBMKLOCPYGJ-CJQZVISGSA-N |

手性 SMILES |

C[13C@@H](C(=O)O)[15NH2] |

规范 SMILES |

CC(C(=O)O)N |

产品来源 |

United States |

Foundational & Exploratory

L-Alanine-2-13C,15N: A Technical Guide for Researchers

An In-depth Technical Guide on the Core Properties, Applications, and Experimental Methodologies of L-Alanine-2-13C,15N for Researchers, Scientists, and Drug Development Professionals.

This compound is a stable isotope-labeled form of the non-essential amino acid L-alanine. In this molecule, the carbon atom at the second position (C2 or α-carbon) is replaced by its heavy isotope, carbon-13 (¹³C), and the nitrogen atom of the amino group is substituted with nitrogen-15 (B135050) (¹⁵N). This dual labeling makes it a powerful tool in metabolic research, proteomics, and drug development, where it serves as a tracer to elucidate biochemical pathways and quantify metabolic fluxes. Unlike radioactive isotopes, stable isotopes are non-radioactive and do not decay, making them safe for use in a wide range of experimental settings, including in vivo studies.[1][2]

The chemical properties of this compound are nearly identical to those of its unlabeled counterpart, L-alanine, allowing it to be metabolized by cells in the same manner. However, its increased mass due to the presence of ¹³C and ¹⁵N isotopes allows it to be distinguished from the endogenous, unlabeled L-alanine pool by mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.[1]

Chemical Structure

The chemical structure of this compound is depicted below. The isotopic labels are specifically positioned at the α-carbon and the amino group.

Linear Formula: CH₃¹³CH(¹⁵NH₂)CO₂H

SMILES: C--INVALID-LINK--C(O)=O

InChI Key: QNAYBMKLOCPYGJ-GMWHYDPQSA-N

Quantitative Data

The physical and chemical properties of this compound are summarized in the table below for easy reference and comparison.

| Property | Value |

| Molecular Formula | C₃H₇NO₂ |

| Molecular Weight | 91.08 g/mol |

| CAS Number | 285977-86-8 |

| Appearance | White to off-white solid |

| Isotopic Purity (¹³C) | Typically ≥99 atom % |

| Isotopic Purity (¹⁵N) | Typically ≥98 atom % |

| Melting Point | 314.5 °C (decomposes) |

| Synonyms | (2R)-2-(¹⁵N)azanyl(2¹³C)propanoic acid, L-2-Aminopropionic acid-2-¹³C,¹⁵N |

Experimental Protocols

This compound is primarily utilized in metabolic flux analysis (MFA) and biomolecular NMR studies. Below are detailed methodologies for these key applications.

Metabolic Flux Analysis using LC-MS

Metabolic flux analysis with this compound allows for the quantification of the rate of metabolic reactions in a biological system.[3] The labeled alanine (B10760859) is introduced into cell culture, and its incorporation into downstream metabolites is tracked by Liquid Chromatography-Mass Spectrometry (LC-MS).

1. Cell Culture and Labeling:

-

Culture cells of interest in standard growth medium to the desired confluence (typically mid-log phase).

-

Prepare a labeling medium by supplementing L-alanine-free medium with a known concentration of this compound. The concentration should be similar to that of L-alanine in the standard medium to avoid metabolic perturbations.

-

Aspirate the standard medium, wash the cells once with sterile phosphate-buffered saline (PBS), and add the pre-warmed labeling medium.

-

Incubate the cells for a predetermined period to allow for the incorporation of the labeled alanine into cellular metabolites. The incubation time should be optimized to achieve isotopic steady-state.[3]

2. Metabolite Extraction:

-

To quench metabolism, rapidly aspirate the labeling medium and wash the cells with ice-cold PBS.

-

Add a pre-chilled extraction solvent (e.g., 80% methanol) to the cells and scrape them from the culture dish.

-

Transfer the cell suspension to a microcentrifuge tube and vortex thoroughly.

-

Incubate on dry ice for 10 minutes, followed by thawing on ice. Repeat this freeze-thaw cycle twice to ensure complete cell lysis.

-

Centrifuge the samples at high speed (e.g., 14,000 x g) for 20 minutes at 4°C to pellet cell debris.[4]

-

Transfer the supernatant containing the metabolites to a new tube and dry it under a vacuum or nitrogen stream. Store the dried extracts at -80°C until analysis.

3. LC-MS Analysis:

-

Reconstitute the dried metabolite extracts in a suitable solvent for LC-MS analysis (e.g., a mixture of water and acetonitrile).

-

Use a high-resolution mass spectrometer (e.g., Orbitrap or Q-TOF) for accurate mass measurements of isotopologues.[5]

-

Separate the metabolites using a suitable liquid chromatography method, such as reversed-phase or hydrophilic interaction liquid chromatography (HILIC).

-

Analyze the samples in full scan mode to detect all isotopologues of the metabolites of interest.

4. Data Analysis:

-

Process the raw LC-MS data using software such as Xcalibur, MassHunter, or open-source platforms like XCMS to perform peak picking, retention time alignment, and integration of peak areas for each isotopologue.[5]

-

Correct the data for the natural abundance of stable isotopes to accurately determine the fractional enrichment from the this compound tracer.[5]

-

Use the corrected isotopic labeling patterns to calculate metabolic fluxes through computational modeling.

Protein NMR Spectroscopy

Uniform or selective labeling of proteins with ¹³C and ¹⁵N is a cornerstone of modern biomolecular NMR, enabling the determination of protein structure and dynamics.[6] this compound can be used for residue-specific labeling to simplify complex spectra and probe specific sites within a protein.

1. Protein Expression and Labeling:

-

For uniform labeling, express the protein of interest in a bacterial strain (e.g., E. coli BL21(DE3)) grown in M9 minimal medium.[1]

-

The minimal medium should contain ¹⁵NH₄Cl as the sole nitrogen source and ¹³C-glucose as the sole carbon source to achieve uniform incorporation of ¹⁵N and ¹³C.[6]

-

For selective labeling with this compound, use an auxotrophic bacterial strain that cannot synthesize alanine. Grow the cells in a minimal medium containing unlabeled glucose and ¹⁵NH₄Cl, supplemented with this compound.

-

Grow a starter culture overnight in a rich medium (e.g., LB).

-

Inoculate the minimal labeling medium with the starter culture and grow the cells at 37°C with shaking until the optical density at 600 nm (OD₆₀₀) reaches 0.6-0.8.

-

Induce protein expression with isopropyl β-D-1-thiogalactopyranoside (IPTG) and continue to grow the cells, often at a lower temperature (e.g., 18-25°C) overnight to improve protein folding.[1]

2. Protein Purification:

-

Harvest the cells by centrifugation.

-

Resuspend the cell pellet in a suitable lysis buffer and lyse the cells by sonication or high-pressure homogenization.

-

Purify the labeled protein from the cell lysate using standard chromatography techniques, such as affinity chromatography, ion-exchange chromatography, and size-exclusion chromatography.

3. NMR Data Acquisition:

-

Prepare the NMR sample by dissolving the purified, labeled protein in a suitable buffer, typically containing 10% D₂O for the lock signal.

-

Acquire a series of multidimensional NMR experiments, such as ¹H-¹⁵N HSQC, ¹H-¹³C HSQC, and triple-resonance experiments (e.g., HNCA, HN(CO)CA, HNCACB), to assign the backbone and side-chain resonances.[7]

4. NMR Data Analysis:

-

Process the NMR data using software such as NMRPipe.

-

Analyze the processed spectra using software like SPARKY or CARA to pick peaks and assign the chemical shifts of the atoms in the protein.

-

Use the assigned chemical shifts and other NMR parameters (e.g., nuclear Overhauser effects, scalar couplings) to determine the three-dimensional structure and study the dynamics of the protein.

Mandatory Visualizations

Below are diagrams illustrating a key metabolic pathway involving alanine and a typical experimental workflow for stable isotope tracing.

References

- 1. benchchem.com [benchchem.com]

- 2. LC-HRMS-Based Metabolic Flux Analysis - Creative Proteomics MFA [creative-proteomics.com]

- 3. Metabolic flux analysis: a comprehensive review on sample preparation, analytical techniques, data analysis, computational modelling, and main application areas - PMC [pmc.ncbi.nlm.nih.gov]

- 4. METABOLIC PATHWAY ANALYSIS BY LIQUID CHROMATOGRAPHY (UHPLC) COUPLED TO HIGH RESOLUTION MASS SPECTROMETRY (L... [protocols.io]

- 5. benchchem.com [benchchem.com]

- 6. dbt.univr.it [dbt.univr.it]

- 7. pound.med.utoronto.ca [pound.med.utoronto.ca]

The Core Principles of Utilizing L-Alanine-2-13C,15N as a Metabolic Tracer: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the fundamental principles and practical applications of L-Alanine-2-13C,15N as a dual-isotope tracer in metabolic research. By simultaneously labeling both the carbon backbone and the amino group, this tracer offers a powerful tool to dissect the intricate interplay between carbon and nitrogen metabolism in various biological systems, from cell cultures to in vivo models.

Core Concepts: Tracing Carbon and Nitrogen in Unison

The utility of this compound lies in its ability to concurrently track the metabolic fate of both the carbon skeleton and the nitrogen atom of alanine (B10760859).[1] Alanine is a non-essential amino acid that occupies a central position in metabolism, linking glycolysis, the tricarboxylic acid (TCA) cycle, and amino acid biosynthesis.[2] Its reversible transamination to pyruvate (B1213749) places it at a critical metabolic node.

By introducing this compound into a biological system, researchers can quantitatively measure the flux of both carbon and nitrogen through key metabolic pathways. The stable isotopes, Carbon-13 (¹³C) and Nitrogen-15 (¹⁵N), are non-radioactive and can be detected and quantified using mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.[3] The distinct mass shift imparted by these heavy isotopes allows for the precise tracking of their incorporation into downstream metabolites.[4]

Key Metabolic Pathways Illuminated by this compound

The dual labels of this tracer enable the investigation of several critical metabolic pathways:

-

Alanine Aminotransferase (ALT) and Pyruvate Metabolism: The tracer is readily converted to M+1 pyruvate (pyruvate with one ¹³C atom at the C2 position) and the ¹⁵N is transferred to α-ketoglutarate to form glutamate (B1630785). This allows for the direct measurement of flux through the ALT reaction and provides a labeled pool of pyruvate to trace its subsequent metabolic fates.[2][5]

-

Tricarboxylic Acid (TCA) Cycle: The ¹³C-labeled pyruvate can enter the TCA cycle via pyruvate dehydrogenase (PDH) or pyruvate carboxylase (PC), leading to labeled intermediates that can be tracked to assess TCA cycle activity and anaplerosis.[2]

-

Gluconeogenesis: The labeled pyruvate can serve as a precursor for gluconeogenesis, the synthesis of glucose from non-carbohydrate sources.[6][7] Tracing the ¹³C label into glucose provides a quantitative measure of gluconeogenic flux.

-

Amino Acid Metabolism: The ¹³C carbon skeleton and the ¹⁵N amino group can be traced into other amino acids through transamination and other biosynthetic reactions, providing insights into amino acid metabolism and nitrogen balance.[8]

Experimental Design and Protocols

A typical stable isotope tracing experiment using this compound involves several key steps. The following protocols provide a generalized framework for cell culture and in vivo experiments.

In Vitro Labeling Protocol for Cell Culture

This protocol outlines a general workflow for a labeling experiment in cultured cells.

-

Cell Culture and Seeding:

-

Culture cells of interest in standard growth medium to the desired confluency.

-

Seed cells in multi-well plates or flasks at a density that allows for logarithmic growth during the labeling period.

-

-

Isotope Labeling:

-

Prepare a labeling medium by supplementing base medium (e.g., DMEM without alanine) with this compound at a known concentration. The concentration should be optimized based on the cell type and experimental goals.

-

Remove the standard growth medium and wash the cells with phosphate-buffered saline (PBS).

-

Replace the PBS with the prepared labeling medium.

-

Incubate the cells for a predetermined period to allow for the tracer to be incorporated into intracellular metabolites and reach a metabolic steady state.[9]

-

-

Metabolism Quenching and Metabolite Extraction:

-

Rapidly quench metabolic activity to prevent further enzymatic reactions. This can be achieved by aspirating the labeling medium and immediately adding a cold quenching solution, such as 80% methanol (B129727) pre-chilled to -80°C.[1]

-

Scrape the cells in the cold methanol and transfer the cell suspension to a microcentrifuge tube.

-

Perform metabolite extraction by adding a solvent system, such as a methanol:chloroform:water mixture, to separate polar metabolites from lipids and proteins.[3]

-

Centrifuge the samples to pellet the insoluble material and collect the polar phase containing the labeled metabolites.

-

-

Sample Preparation for Analysis:

-

Dry the collected polar phase using a vacuum concentrator.

-

For GC-MS analysis, the dried metabolites need to be derivatized to increase their volatility. A common method is N-acetyl methyl esterification (NACME).[10]

-

Add acidified methanol and heat to methylate the carboxyl groups.

-

Evaporate the methanol and acetylate the amino groups with a mixture of acetic anhydride, trimethylamine, and acetone.[11]

-

-

For LC-MS/MS analysis, the dried metabolites can be reconstituted in a suitable solvent for injection.

-

In Vivo Labeling Protocol for Mouse Models

This protocol provides a general guideline for in vivo tracing studies.

-

Animal Acclimatization and Fasting:

-

Acclimate the animals to the experimental conditions.

-

Fast the animals overnight to achieve a basal metabolic state.

-

-

Tracer Administration:

-

Prepare a sterile solution of this compound in saline.

-

Administer the tracer via intravenous (IV) infusion or intraperitoneal (IP) injection. A bolus injection followed by a continuous infusion is often used to achieve and maintain a steady-state enrichment of the tracer in the plasma.

-

-

Tissue Collection:

-

At the end of the infusion period, euthanize the animal and rapidly collect blood and tissues of interest.

-

Freeze the tissues immediately in liquid nitrogen to quench metabolism.

-

-

Metabolite Extraction from Tissues:

-

Homogenize the frozen tissues in a cold solvent, such as a methanol:water mixture.

-

Perform a similar extraction procedure as described for cell culture to separate polar metabolites.

-

-

Sample Preparation for Analysis:

-

Follow the same derivatization or reconstitution procedures as for in vitro samples for subsequent GC-MS or LC-MS/MS analysis.

-

Analytical Techniques for Tracer Analysis

Mass Spectrometry (MS)

GC-MS and LC-MS/MS are the most common techniques for analyzing the incorporation of stable isotopes into metabolites.

-

Gas Chromatography-Mass Spectrometry (GC-MS): This technique is well-suited for the analysis of volatile and thermally stable compounds. Derivatization of amino acids is typically required.[10] The mass spectrometer separates ions based on their mass-to-charge ratio (m/z), allowing for the determination of the mass isotopomer distribution (MID) of alanine and other metabolites.[12]

-

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This technique is suitable for a wider range of metabolites, including those that are not easily derivatized. It offers high sensitivity and specificity. The tandem mass spectrometer allows for the fragmentation of parent ions, providing additional structural information and confirming the position of the isotopic labels.[13]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the specific position of isotopic labels within a molecule.

-

¹³C and ¹⁵N NMR: Direct detection of ¹³C and ¹⁵N provides detailed information about the labeling pattern. However, these techniques have lower sensitivity compared to ¹H NMR.[14][15]

-

Heteronuclear Single Quantum Coherence (HSQC): This 2D NMR technique correlates the chemical shifts of a proton with a directly attached heteronucleus (e.g., ¹³C or ¹⁵N), offering higher sensitivity than direct detection.[16]

Data Presentation and Interpretation

The primary output of a stable isotope tracing experiment is the mass isotopomer distribution (MID) of the tracer and its downstream metabolites. This data reveals the fraction of each metabolite that contains zero, one, two, or more heavy isotopes.

Quantitative Data Summary

The following table presents hypothetical flux data for a wild-type cell line and a mutant with altered alanine metabolism, demonstrating how ¹³C-¹⁵N MFA can reveal metabolic rewiring. Fluxes are normalized to the uptake rate of the primary carbon source.

| Metabolic Reaction | Enzyme(s) | Wild-Type Flux (Relative) | Mutant Flux (Relative) |

| Glucose Uptake | Glucose Transporters | 100.0 | 100.0 |

| Glycolysis (Glucose -> Pyruvate) | Glycolytic Enzymes | 85.0 | 90.0 |

| L-Alanine -> Pyruvate | Alanine Aminotransferase (ALT) | 15.0 | 5.0 |

| Pyruvate -> Acetyl-CoA (PDH) | Pyruvate Dehydrogenase | 70.0 | 65.0 |

| Pyruvate -> Oxaloacetate (PC) | Pyruvate Carboxylase | 30.0 | 30.0 |

| TCA Cycle (Acetyl-CoA -> CO₂) | TCA Cycle Enzymes | 100.0 | 95.0 |

| Glutamate -> α-Ketoglutarate | Glutamate Dehydrogenase/Transaminases | 25.0 | 35.0 |

Interpretation: In this hypothetical example, the mutant exhibits a decreased flux from alanine to pyruvate, suggesting a downregulation or inhibition of ALT. To compensate, the cell increases its glycolytic flux to produce more pyruvate. The reduced entry of alanine-derived carbon into the TCA cycle leads to a slightly lower overall TCA cycle flux. The increased flux from glutamate to α-ketoglutarate in the mutant could indicate a compensatory mechanism to replenish TCA cycle intermediates.

Mass Isotopomer Distribution Analysis

The raw MS data is corrected for the natural abundance of stable isotopes to determine the excess fractional labeling of each metabolite. This data is then used in metabolic flux analysis (MFA) software (e.g., INCA, METRAN) to calculate the absolute or relative fluxes through the metabolic network.[17]

Signaling Pathways and Logical Relationships

The metabolism of alanine is tightly regulated by various signaling pathways. The following diagrams, generated using the DOT language, illustrate some of these key relationships.

Caption: Central role of Pyruvate in metabolism.

Caption: Overview of the Gluconeogenesis pathway.

Caption: Regulation of Alanine Aminotransferase (ALT).

Conclusion

This compound is a versatile and powerful tracer for dissecting the complexities of carbon and nitrogen metabolism. By employing the principles and protocols outlined in this guide, researchers can gain valuable quantitative insights into metabolic fluxes in a variety of biological systems. This knowledge is crucial for understanding disease pathogenesis, identifying novel drug targets, and developing new therapeutic strategies. The ability to simultaneously track both the carbon and nitrogen fate of alanine provides a more holistic view of cellular metabolism, making this dual-isotope tracer an indispensable tool for modern biomedical research.

References

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. Quantitative fluxomics of circulating metabolites - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. Regulation of pyruvate metabolism and human disease - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Frontiers | Unraveling the Regulation of Hepatic Gluconeogenesis [frontiersin.org]

- 7. microbenotes.com [microbenotes.com]

- 8. Origin and Roles of Alanine and Glutamine in Gluconeogenesis in the Liver, Kidneys, and Small Intestine under Physiological and Pathological Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 9. One‐shot 13C15N‐metabolic flux analysis for simultaneous quantification of carbon and nitrogen flux - PMC [pmc.ncbi.nlm.nih.gov]

- 10. stableisotopefacility.ucdavis.edu [stableisotopefacility.ucdavis.edu]

- 11. stableisotopefacility.ucdavis.edu [stableisotopefacility.ucdavis.edu]

- 12. pubs.acs.org [pubs.acs.org]

- 13. researchgate.net [researchgate.net]

- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 15. pubs.acs.org [pubs.acs.org]

- 16. NMR analysis of carboxylate isotopomers of 13C-metabolites by chemoselective derivatization with 15N-cholamine - PMC [pmc.ncbi.nlm.nih.gov]

- 17. benchchem.com [benchchem.com]

introduction to stable isotope labeling with L-Alanine-2-13C,15N

An In-depth Technical Guide to Stable Isotope Labeling with L-Alanine-2-13C,15N

For Researchers, Scientists, and Drug Development Professionals

Introduction to Stable Isotope Labeling

Stable Isotope Labeling is a powerful technique that utilizes non-radioactive isotopes to trace the metabolic fate of molecules within biological systems.[1] Unlike radioactive isotopes, stable isotopes do not decay, making them safer and allowing for longer-term studies.[1] The most commonly used stable isotopes in metabolic research are Carbon-13 (¹³C), Nitrogen-15 (¹⁵N), and Deuterium (²H).[1] By replacing atoms in a molecule of interest with their heavier, stable counterparts, researchers can track the journey of these "labeled" molecules through complex metabolic networks using analytical techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.[][3]

L-Alanine is a non-essential amino acid that plays a central role in cellular metabolism.[4][5][6][7] It serves as a crucial link between glycolysis and the tricarboxylic acid (TCA) cycle through its conversion to pyruvate (B1213749).[3] This makes isotopically labeled L-Alanine an invaluable tool for probing central carbon and nitrogen metabolism.

This guide focuses on L-Alanine-2-¹³C,¹⁵N, a dual-labeled tracer that allows for the simultaneous tracking of its carbon skeleton and its amino group, providing a multi-faceted view of metabolic pathways.

The Tracer: L-Alanine-2-¹³C,¹⁵N

L-Alanine-2-¹³C,¹⁵N is an isotopologue of L-Alanine where the second carbon atom (the α-carbon) is replaced with a ¹³C isotope, and the nitrogen atom of the amino group is replaced with a ¹⁵N isotope.[7][8] This specific labeling pattern is particularly advantageous for metabolic studies.

-

¹³C Label: The ¹³C label on the α-carbon allows for the direct tracing of the carbon backbone as alanine (B10760859) is converted to pyruvate and subsequently enters the TCA cycle or is used in gluconeogenesis.

-

¹⁵N Label: The ¹⁵N label on the amino group enables the tracking of nitrogen fate through transamination reactions, providing insights into the synthesis and metabolism of other amino acids.[9]

The dual labeling provides a significant mass shift, which enhances detection specificity and accuracy in mass spectrometry analysis.[]

Chemical and Physical Properties

| Property | Value | Reference |

| IUPAC Name | (2R)-2-(¹⁵N)azanyl(2-¹³C)propanoic acid | [8] |

| Molecular Formula | C₂¹³CH₇¹⁵NO₂ | [8] |

| Molecular Weight | 91.08 g/mol | [8] |

| ¹³C Atom % | 99% | [8] |

| ¹⁵N Atom % | 98% | [8] |

Core Applications in Metabolic Research

The use of L-Alanine-2-¹³C,¹⁵N provides quantitative data on the dynamics of several core metabolic processes.

Metabolic Flux Analysis (MFA)

¹³C-MFA is a technique used to quantify the rates (fluxes) of intracellular pathways.[10] By introducing L-Alanine-2-¹³C,¹⁵N and measuring the isotopic enrichment in downstream metabolites, researchers can determine the contribution of alanine to various metabolic hubs.[11] Key pathways investigated include:

-

Glycolysis and Gluconeogenesis: Tracing the flow of ¹³C from alanine into pyruvate and then into glucose quantifies the rate of gluconeogenesis, a critical pathway in liver and kidney.[3]

-

Tricarboxylic Acid (TCA) Cycle: Pyruvate derived from alanine can enter the TCA cycle, and the distribution of ¹³C in TCA cycle intermediates reveals the activity of this central energy-producing pathway.[3]

Nitrogen Metabolism

The ¹⁵N label is essential for studying the flow of nitrogen. When L-alanine donates its amino group via transamination, the ¹⁵N is transferred to an α-keto acid, forming a new ¹⁵N-labeled amino acid. This allows for direct measurement of amino acid synthesis and nitrogen assimilation pathways.[9]

Disease Metabolism Research

Many diseases, particularly cancer, involve significant alterations in metabolic pathways to support rapid cell growth.[3] Tracing with L-Alanine-2-¹³C,¹⁵N can help identify these metabolic shifts, known as metabolic reprogramming, offering potential targets for therapeutic intervention.[3]

Experimental Protocols and Workflow

A typical stable isotope tracing experiment involves several key steps, from introducing the labeled compound to analyzing the results.

Figure 1: General experimental workflow for stable isotope tracing.

Detailed Experimental Protocol

4.1.1 Cell Culture and Labeling

-

Cell Seeding: Plate cells at a density that will ensure they are in the exponential growth phase at the time of harvesting.

-

Medium Preparation: Prepare culture medium containing the desired concentration of L-Alanine-2-¹³C,¹⁵N. The standard medium should lack unlabeled L-Alanine to maximize incorporation.

-

Labeling: Replace the standard medium with the labeling medium. The incubation time should be sufficient to achieve isotopic steady-state, which typically requires at least five to six cell doublings for complete incorporation in dividing cells.[12] For acute flux studies, shorter time points may be used.

4.1.2 Metabolism Quenching and Metabolite Extraction

-

Quenching: Rapidly aspirate the labeling medium and wash the cells once with ice-cold phosphate-buffered saline (PBS). Immediately add a cold extraction solvent (e.g., 80% methanol, -80°C) to the culture dish to quench all enzymatic activity.[9][10]

-

Cell Harvesting: Scrape the cells in the cold solvent and transfer the cell suspension to a microcentrifuge tube.

-

Extraction: Vortex the suspension vigorously and incubate at -20°C for at least 1 hour to allow for complete extraction of intracellular metabolites.

-

Clarification: Centrifuge the extract at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cell debris and proteins.[12]

-

Supernatant Collection: Carefully transfer the supernatant, which contains the metabolites, to a new tube for analysis.

4.1.3 Sample Preparation for Mass Spectrometry

-

Drying: Dry the metabolite extract completely using a vacuum centrifuge.

-

Reconstitution/Derivatization:

-

For LC-MS: Reconstitute the dried pellet in a suitable solvent (e.g., 0.1% formic acid in water) for injection.[13]

-

For GC-MS: Derivatize the metabolites to make them volatile. A common method involves methoximation followed by silylation.

-

Data Acquisition and Analysis

Mass Spectrometry Analysis

Mass spectrometry separates ions based on their mass-to-charge ratio (m/z).[10] The incorporation of ¹³C and ¹⁵N from L-Alanine-2-¹³C,¹⁵N into downstream metabolites results in a predictable mass shift. For example:

-

Alanine (unlabeled): m/z = 90.05

-

L-Alanine-2-¹³C,¹⁵N: m/z = 92.05 (M+2)

-

Pyruvate derived from labeled Alanine: m/z will show an M+1 isotopologue (from ¹³C).

By analyzing the full mass isotopomer distribution (MID) of key metabolites, one can quantify the extent of label incorporation.

Data Presentation

Quantitative data from tracing experiments are typically summarized in tables to show the isotopic enrichment in key metabolites. This allows for direct comparison between different experimental conditions.

Table 1: Example Mass Isotopomer Distribution (MID) in TCA Cycle Intermediates

| Metabolite | Isotopologue | Condition A (%) | Condition B (%) |

| Citrate | M+0 | 45.2 ± 3.1 | 65.8 ± 4.5 |

| M+1 | 30.5 ± 2.5 | 20.1 ± 2.8 | |

| M+2 | 18.3 ± 1.9 | 10.5 ± 1.7 | |

| M+3 | 6.0 ± 0.8 | 3.6 ± 0.6 | |

| Malate | M+0 | 50.1 ± 3.5 | 72.3 ± 5.1 |

| M+1 | 35.6 ± 2.8 | 18.9 ± 2.4 | |

| M+2 | 14.3 ± 1.5 | 8.8 ± 1.3 |

Table 2: Example ¹⁵N-Enrichment in Amino Acids

| Amino Acid | ¹⁵N Enrichment (%) |

| Glutamate | 45.7 ± 3.9 |

| Aspartate | 38.2 ± 3.1 |

| Glutamine | 41.5 ± 4.2 |

Visualizing Metabolic Pathways

Understanding the flow of atoms requires visualizing the interconnectedness of metabolic pathways.

References

- 1. Stable Isotope Labeled Amino Acids - Creative Peptides [creative-peptides.com]

- 3. benchchem.com [benchchem.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]

- 8. This compound | C3H7NO2 | CID 12205390 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

- 11. par.nsf.gov [par.nsf.gov]

- 12. benchchem.com [benchchem.com]

- 13. benchchem.com [benchchem.com]

L-Alanine-2-13C,15N: A Technical Guide to Unraveling Metabolic Pathways

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metabolic reprogramming is a critical hallmark of numerous diseases, including cancer, and a key area of investigation in drug development. Understanding the intricate network of metabolic pathways is paramount for identifying novel therapeutic targets and elucidating mechanisms of action. Stable isotope tracing, utilizing compounds enriched with non-radioactive heavy isotopes such as Carbon-13 (¹³C) and Nitrogen-15 (¹⁵N), offers a powerful methodology to quantitatively map metabolic fluxes in real-time.

L-Alanine, a non-essential amino acid, occupies a central position in cellular metabolism, directly linking glycolysis, the tricarboxylic acid (TCA) cycle, and gluconeogenesis. Its deuterated form, L-Alanine-2-¹³C,¹⁵N, provides a unique and potent tool for simultaneously tracing carbon and nitrogen fluxes. This dual-labeling strategy allows for a more comprehensive and dynamic view of metabolic rewiring in both normal and pathological states.

This technical guide provides an in-depth exploration of the applications of L-Alanine-2-¹³C,¹⁵N in metabolic pathway analysis. It offers detailed experimental protocols for key analytical techniques, presents quantitative data in a structured format, and visualizes the intricate metabolic pathways and experimental workflows.

Core Principles of L-Alanine-2-¹³C,¹⁵N Tracing

The fundamental principle of metabolic tracing with L-Alanine-2-¹³C,¹⁵N lies in its enzymatic conversion to pyruvate (B1213749). The enzyme alanine (B10760859) aminotransferase (ALT) facilitates the transfer of the ¹⁵N-labeled amino group from L-Alanine-2-¹³C,¹⁵N to α-ketoglutarate, producing glutamate-¹⁵N and pyruvate-2-¹³C. This labeled pyruvate then enters central carbon metabolism, allowing for the tracing of the ¹³C isotope through glycolysis, the TCA cycle, and gluconeogenesis. Simultaneously, the ¹⁵N label on glutamate (B1630785) can be tracked as it is incorporated into other amino acids and nitrogen-containing compounds.

The distribution of these stable isotopes in downstream metabolites is quantified using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Gas Chromatography-Mass Spectrometry (GC-MS). The resulting mass isotopomer distributions (MIDs) provide a detailed fingerprint of the activity of various metabolic pathways, enabling the calculation of relative and absolute metabolic fluxes.

Key Metabolic Pathways Interrogated by L-Alanine-2-¹³C,¹⁵N

The strategic labeling of L-Alanine at the C-2 position and the amino group allows for the detailed investigation of several pivotal metabolic pathways:

-

Alanine Aminotransferase (ALT) and Pyruvate Metabolism: Directly measures the flux through the ALT reaction and provides a labeled pool of pyruvate to trace its subsequent metabolic fates.

-

Tricarboxylic Acid (TCA) Cycle: Labeled pyruvate can enter the TCA cycle via two primary routes:

-

Pyruvate Dehydrogenase (PDH): Generates [1-¹³C]acetyl-CoA, which condenses with oxaloacetate to form [1-¹³C]citrate.

-

Pyruvate Carboxylase (PC): An anaplerotic reaction that produces [2-¹³C]oxaloacetate, which upon condensation with unlabeled acetyl-CoA, forms [2-¹³C]citrate.

-

-

Gluconeogenesis: The labeled carbon from pyruvate can be traced into newly synthesized glucose, providing a quantitative measure of gluconeogenic flux.

-

Amino Acid Metabolism: The ¹⁵N label from L-Alanine-2-¹³C,¹⁵N is transferred to glutamate, which serves as a primary nitrogen donor for the synthesis of other amino acids. This allows for the simultaneous analysis of carbon and nitrogen metabolism.

Data Presentation: Quantitative Metabolic Flux Analysis

The power of L-Alanine-2-¹³C,¹⁵N tracing lies in its ability to generate quantitative data on metabolic fluxes. The following tables present illustrative data from a hypothetical study comparing metabolic fluxes in a cancer cell line under normoxic and hypoxic conditions. Fluxes are normalized to the rate of pyruvate production from alanine.

Table 1: Relative Fluxes in Central Carbon Metabolism

| Metabolic Flux | Normoxia (Relative Flux) | Hypoxia (Relative Flux) |

| Pyruvate -> Acetyl-CoA (PDH) | 0.85 | 0.45 |

| Pyruvate -> Oxaloacetate (PC) | 0.15 | 0.55 |

| TCA Cycle Turnover | 1.00 | 0.60 |

| Pyruvate -> Lactate | 0.10 | 0.95 |

| Pyruvate -> Glucose (Gluconeogenesis) | 0.05 | 0.02 |

Table 2: Relative Nitrogen Fluxes from Alanine

| Nitrogen Flux | Normoxia (Relative Flux) | Hypoxia (Relative Flux) |

| Alanine -> Glutamate | 1.00 | 1.00 |

| Glutamate -> Aspartate | 0.40 | 0.25 |

| Glutamate -> Proline | 0.15 | 0.10 |

| Glutamate -> Other Amino Acids | 0.20 | 0.15 |

Experimental Protocols

General Experimental Workflow

The overall workflow for a stable isotope tracing experiment using L-Alanine-2-¹³C,¹⁵N is a multi-step process requiring careful planning and execution.

Caption: General workflow for a stable isotope tracing experiment.

Protocol 1: Cell Culture and Isotope Labeling

-

Cell Seeding: Seed cells in appropriate culture vessels (e.g., 6-well plates or 10-cm dishes) and allow them to reach the desired confluency (typically 70-80%).

-

Media Preparation: Prepare culture medium containing L-Alanine-2-¹³C,¹⁵N at a concentration that is sufficient for uptake and metabolism but does not induce toxicity. The standard medium's L-alanine should be replaced with the labeled counterpart.

-

Isotope Labeling: Remove the standard culture medium and wash the cells once with pre-warmed phosphate-buffered saline (PBS). Add the prepared labeling medium to the cells.

-

Incubation: Incubate the cells for a predetermined time to allow for the incorporation of the tracer and for the metabolic network to reach an isotopic steady state. The optimal incubation time should be determined empirically for each cell line and experimental condition.

Protocol 2: Metabolite Extraction

-

Quenching: Rapidly quench metabolic activity to prevent further enzymatic reactions. This can be achieved by aspirating the labeling medium and immediately adding ice-cold 80% methanol (B129727).

-

Cell Lysis and Extraction: Scrape the cells in the cold methanol and transfer the cell suspension to a microcentrifuge tube. Vortex thoroughly and incubate at -20°C for at least 30 minutes to facilitate protein precipitation and metabolite extraction.

-

Centrifugation: Centrifuge the samples at maximum speed (e.g., >13,000 x g) for 10 minutes at 4°C to pellet the protein and cell debris.

-

Supernatant Collection: Carefully collect the supernatant, which contains the extracted metabolites, and transfer it to a new tube.

-

Drying: Dry the metabolite extracts completely using a vacuum concentrator (e.g., SpeedVac). The dried extracts can be stored at -80°C until analysis.

Protocol 3: NMR Spectroscopy Analysis

-

Sample Preparation: Reconstitute the dried metabolite extracts in a suitable NMR buffer (e.g., phosphate (B84403) buffer in D₂O containing a known concentration of an internal standard like DSS or TSP).

-

NMR Data Acquisition:

-

Instrument: High-field NMR spectrometer (e.g., 600 MHz or higher) equipped with a cryoprobe.

-

1D ¹H NMR: Acquire a standard 1D ¹H spectrum to assess the overall metabolite profile and sample concentration.

-

2D ¹H-¹³C HSQC: Acquire a 2D ¹H-¹³C Heteronuclear Single Quantum Coherence (HSQC) spectrum to identify and quantify the ¹³C-labeled metabolites. This experiment correlates the chemical shifts of protons directly attached to ¹³C atoms.

-

2D ¹H-¹⁵N HSQC: Acquire a 2D ¹H-¹⁵N HSQC spectrum to identify and quantify the ¹⁵N-labeled metabolites, particularly glutamate and other amino acids.

-

-

Data Processing and Analysis: Process the NMR data using appropriate software (e.g., TopSpin, NMRPipe). Integrate the peak volumes of the labeled and unlabeled metabolites to determine their relative abundances and calculate isotopic enrichment.

Protocol 4: GC-MS Analysis

-

Derivatization: Derivatize the dried metabolite extracts to increase their volatility for gas chromatography. A common method is two-step derivatization:

-

Oximation: Add methoxyamine hydrochloride in pyridine (B92270) to protect carbonyl groups.

-

Silylation: Add a silylating agent such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) to derivatize hydroxyl and amine groups.

-

-

GC-MS Instrumental Parameters:

-

Gas Chromatograph: Agilent 7890B or equivalent.

-

Column: A mid-polarity column such as a DB-35ms (30 m x 0.25 mm, 0.25 µm).

-

Injection: 1 µL in splitless mode.

-

Oven Temperature Program:

-

Initial temperature: 80°C, hold for 2 minutes.

-

Ramp to 300°C at 10°C/minute.

-

Hold at 300°C for 5 minutes.

-

-

Mass Spectrometer: A quadrupole or time-of-flight (TOF) mass spectrometer.

-

Ionization: Electron Ionization (EI) at 70 eV.

-

Scan Range: m/z 50-650.

-

-

Data Analysis:

-

Identify the peaks corresponding to the derivatized metabolites based on their retention times and mass spectra.

-

Extract the mass isotopomer distributions for each metabolite of interest.

-

Correct for the natural abundance of ¹³C and ¹⁵N to determine the fractional enrichment of each isotopologue.

-

Visualization of Metabolic Pathways and Workflows

Metabolic Fate of L-Alanine-2-¹³C,¹⁵N

The following diagram illustrates the entry of the labeled atoms from L-Alanine-2-¹³C,¹⁵N into central carbon and nitrogen metabolism.

Caption: Tracing of ¹³C and ¹⁵N from L-Alanine-2-¹³C,¹⁵N.

Logical Flow for Data Analysis and Interpretation

The analysis of data from L-Alanine-2-¹³C,¹⁵N tracing experiments follows a logical progression from raw data to metabolic flux maps.

Caption: Data analysis workflow for metabolic flux analysis.

Applications in Drug Development

The use of L-Alanine-2-¹³C,¹⁵N as a metabolic tracer offers significant advantages in the drug development pipeline:

-

Target Engagement and Mechanism of Action Studies: By quantifying changes in metabolic fluxes upon drug treatment, researchers can confirm that a drug is hitting its intended target and elucidate its downstream effects on cellular metabolism.

-

Identifying Metabolic Liabilities: Tracing studies can reveal metabolic pathways that are essential for the survival of diseased cells, thereby identifying potential new drug targets.

-

Understanding Drug Resistance: Metabolic reprogramming is a common mechanism of acquired drug resistance. L-Alanine-2-¹³C,¹⁵N tracing can be used to identify the metabolic adaptations that confer resistance, paving the way for the development of strategies to overcome it.

-

Biomarker Discovery: Alterations in metabolic fluxes can serve as sensitive biomarkers for disease progression and response to therapy.

Conclusion

L-Alanine-2-¹³C,¹⁵N is a powerful and versatile tool for the in-depth analysis of cellular metabolism. Its ability to simultaneously trace carbon and nitrogen fluxes provides a comprehensive view of the intricate metabolic networks that are often dysregulated in disease. The detailed experimental protocols and data analysis workflows presented in this guide provide a solid foundation for researchers, scientists, and drug development professionals to leverage this technology to advance their understanding of metabolic pathways and accelerate the discovery of new therapeutic interventions.

The Role of L-Alanine-2-13C,15N in Proteomics: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the application of L-Alanine-2-13C,15N in proteomics, a stable isotope-labeled amino acid crucial for quantitative analysis of protein dynamics. We will delve into the core principles of its use, detailed experimental protocols, data interpretation, and its significance in drug discovery and development.

Core Principles: Leveraging Stable Isotopes for Quantitative Proteomics

Stable isotope labeling is a cornerstone of modern quantitative proteomics, enabling the accurate measurement of changes in protein abundance between different cell populations.[1][2] this compound is a non-radioactive, "heavy" version of the amino acid L-Alanine, where the second carbon atom is replaced by its heavier isotope, Carbon-13 (¹³C), and the nitrogen atom is replaced by Nitrogen-15 (¹⁵N).[3] This mass difference allows for the differentiation of proteins from various experimental conditions when analyzed by mass spectrometry (MS).[][5]

The primary technique employing such labeled amino acids is Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) . In a typical SILAC experiment, two populations of cells are cultured in media that are identical except for the isotopic form of a specific amino acid.[6][7] One population is grown in "light" medium containing the natural, unlabeled L-Alanine, while the other is grown in "heavy" medium containing this compound.[8] Over several cell divisions, the "heavy" amino acid is incorporated into the entire proteome of the second cell population.[9]

After the labeling phase, the two cell populations can be subjected to different treatments (e.g., drug vs. vehicle). The cell lysates are then combined at an early stage, minimizing experimental variability.[10][11] Following protein extraction and digestion into peptides, the sample is analyzed by LC-MS/MS. The mass spectrometer detects pairs of chemically identical peptides, one "light" and one "heavy," separated by a specific mass difference corresponding to the isotopic label. The ratio of the signal intensities of these peptide pairs directly reflects the relative abundance of the corresponding protein in the two cell populations.[12]

Key Applications of this compound in Proteomics

The use of this compound extends to several key areas of proteomics research:

-

Quantitative Analysis of Protein Expression: Directly comparing protein levels between different conditions, such as healthy vs. diseased states or treated vs. untreated cells.[13]

-

Protein Turnover Studies: Measuring the rates of protein synthesis and degradation by monitoring the incorporation and dilution of the heavy label over time.[14][15][16]

-

Metabolic Flux Analysis: Tracing the path of alanine (B10760859) through central carbon metabolism to understand how metabolic pathways are altered in different states.[17][18][19][20]

-

Drug Target Identification and Mechanism of Action Studies: Identifying the protein targets of a drug by observing changes in protein expression or thermal stability upon drug treatment.

Data Presentation: Quantitative Analysis of a SILAC Experiment

The quantitative data from a SILAC experiment using this compound is typically presented in tables that summarize the relative abundance of identified proteins. Below are example tables illustrating the output of such an experiment comparing a drug-treated sample ("Heavy") to a control sample ("Light").

Table 1: Raw Peptide Ratios for Pyruvate Kinase

| Peptide Sequence | Charge | Light Intensity (Control) | Heavy Intensity (Treated) | H/L Ratio |

| ATEYIIAEAGNQR | 2+ | 1.50E+06 | 3.15E+06 | 2.10 |

| VLAAMNAAIAAR | 2+ | 8.75E+05 | 1.80E+06 | 2.06 |

| GSSFYPTETPPLAR | 2+ | 1.20E+06 | 2.58E+06 | 2.15 |

Table 2: Protein Quantification and Normalization

| Protein Name | Gene Name | Number of Peptides Quantified | Average H/L Ratio (Raw) | Normalized H/L Ratio | Regulation |

| Pyruvate Kinase | PKM | 3 | 2.10 | 2.00 | Upregulated |

| Hexokinase-1 | HK1 | 5 | 1.08 | 1.03 | Unchanged |

| Lactate Dehydrogenase A | LDHA | 4 | 0.52 | 0.50 | Downregulated |

| Actin, cytoplasmic 1 | ACTB | 12 | 1.03 | 1.00 | Unchanged |

Note: The Normalized H/L Ratio is calculated by dividing the Raw H/L Ratio by a normalization factor derived from the median of all protein ratios in the experiment, assuming that the majority of proteins do not change in abundance.

Experimental Protocols

This section provides a detailed methodology for a typical SILAC experiment using this compound for quantitative proteomics analysis.

Cell Culture and SILAC Labeling

-

Media Preparation: Prepare two types of SILAC media using a base medium deficient in L-Alanine (e.g., custom DMEM).

-

Light Medium: Supplement the base medium with natural L-Alanine to a final concentration of 0.2 mM.

-

Heavy Medium: Supplement the base medium with this compound to a final concentration of 0.2 mM.

-

Both media should also be supplemented with 10% dialyzed fetal bovine serum (dFBS) to minimize the presence of unlabeled amino acids, and penicillin/streptomycin.[8][21]

-

-

Cell Adaptation: Culture the chosen cell line in both "light" and "heavy" media for at least six cell doublings to ensure complete incorporation of the labeled amino acid.[1][9] The incorporation efficiency should be checked by mass spectrometry and should be >97%.

-

Experimental Treatment: Once fully labeled, the two cell populations can be subjected to the desired experimental conditions (e.g., one population is treated with a drug candidate, while the other serves as a vehicle control).

Sample Preparation for Mass Spectrometry

-

Cell Harvesting and Lysis:

-

Harvest both "light" and "heavy" cell populations.

-

Wash the cells with ice-cold PBS.

-

Combine the "light" and "heavy" cell pellets at a 1:1 ratio based on cell number or protein concentration.

-

Lyse the combined cell pellet in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.[21][22]

-

-

Protein Digestion:

-

Quantify the protein concentration of the lysate using a BCA assay.

-

Reduction: Reduce the protein disulfide bonds by adding dithiothreitol (B142953) (DTT) to a final concentration of 10 mM and incubating at 56°C for 30 minutes.

-

Alkylation: Alkylate the free cysteine residues by adding iodoacetamide (B48618) (IAA) to a final concentration of 20 mM and incubating in the dark at room temperature for 30 minutes.

-

Digestion: Dilute the protein sample with ammonium (B1175870) bicarbonate (50 mM, pH 8.0) to reduce the denaturant concentration. Add sequencing-grade trypsin at a 1:50 (w/w) enzyme-to-protein ratio and incubate overnight at 37°C.[10]

-

-

Peptide Cleanup:

-

Acidify the peptide solution with formic acid to stop the digestion.

-

Desalt the peptides using a C18 StageTip or a similar solid-phase extraction method to remove salts and other contaminants that can interfere with mass spectrometry analysis.[11]

-

Dry the purified peptides in a vacuum centrifuge.

-

LC-MS/MS Analysis and Data Processing

-

LC-MS/MS Analysis: Reconstitute the dried peptides in a suitable solvent (e.g., 0.1% formic acid in water) and analyze them using a high-resolution Orbitrap mass spectrometer coupled with a nano-liquid chromatography system.

-

Data Analysis:

-

Process the raw mass spectrometry data using a software package such as MaxQuant or FragPipe.[23]

-

The software will identify peptides and proteins and calculate the heavy-to-light (H/L) ratios for each quantified protein.

-

Perform data normalization and statistical analysis to identify proteins with significant changes in abundance.[12]

-

Mandatory Visualizations

SILAC Experimental Workflow

The following diagram illustrates the general workflow of a SILAC experiment.

Caption: General workflow of a SILAC experiment.

L-Alanine in Central Carbon Metabolism

This diagram shows how this compound can be used to trace metabolic flux through central carbon metabolism.

Caption: Tracing L-Alanine in central carbon metabolism.

Role in Drug Discovery and Development

This compound-based proteomics plays a significant role in various stages of drug discovery and development:

-

Target Identification and Validation: By comparing the proteomes of drug-treated and untreated cells, researchers can identify proteins whose expression levels or turnover rates are significantly altered, suggesting they may be direct or indirect targets of the drug.[23]

-

Mechanism of Action (MoA) Elucidation: SILAC experiments can reveal the downstream effects of a drug on various cellular pathways, providing insights into its MoA. For example, observing changes in metabolic enzymes after drug treatment can indicate an impact on cellular metabolism.

-

Biomarker Discovery: Proteins that are consistently up- or downregulated in response to a drug can serve as biomarkers to monitor drug efficacy or toxicity in preclinical and clinical studies.

-

Off-Target Effect Profiling: Quantitative proteomics can help identify unintended protein interactions of a drug candidate, which is crucial for assessing its safety profile.

Troubleshooting Common Issues in SILAC

Table 3: Common SILAC Troubleshooting Guide

| Issue | Potential Cause | Recommended Solution |

| Incomplete Labeling | Insufficient cell doublings. | Ensure at least 6-8 cell doublings in SILAC medium. Verify incorporation efficiency by MS.[24] |

| Contamination with "light" amino acids from serum. | Use dialyzed fetal bovine serum (dFBS).[25] | |

| Arginine to Proline Conversion | Metabolic conversion of labeled arginine to proline in some cell lines. | Use software that can correct for this conversion or add unlabeled proline to the medium.[26] |

| Poor Cell Growth | Toxicity of heavy amino acids or nutrient depletion in dialyzed serum. | Test different concentrations of labeled amino acids. Supplement medium with essential nutrients. |

| Ratio Distortion | Inaccurate mixing of "light" and "heavy" cell populations. | Carefully count cells or quantify protein concentrations before combining samples. |

By providing a robust and versatile platform for quantitative proteomics, this compound and the SILAC methodology are invaluable tools for academic researchers and drug development professionals alike, enabling a deeper understanding of cellular protein dynamics and the effects of therapeutic interventions.

References

- 1. A practical recipe for stable isotope labeling by amino acids in cell culture (SILAC). | Broad Institute [broadinstitute.org]

- 2. benchchem.com [benchchem.com]

- 3. medchemexpress.com [medchemexpress.com]

- 5. SILAC Reagents and Sets â Cambridge Isotope Laboratories, Inc. [isotope.com]

- 6. A practical recipe for stable isotope labeling by amino acids in cell culture (SILAC) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]

- 9. Quantitative Comparison of Proteomes Using SILAC - PMC [pmc.ncbi.nlm.nih.gov]

- 10. info.gbiosciences.com [info.gbiosciences.com]

- 11. documents.thermofisher.com [documents.thermofisher.com]

- 12. Quantitative analysis of SILAC data sets using spectral counting - PMC [pmc.ncbi.nlm.nih.gov]

- 13. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]

- 14. Proteome Scale-Protein Turnover Analysis Using High Resolution Mass Spectrometric Data from Stable-Isotope Labeled Plants - PMC [pmc.ncbi.nlm.nih.gov]

- 15. A Quantitative Spatial Proteomics Analysis of Proteome Turnover in Human Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 16. liverpool.ac.uk [liverpool.ac.uk]

- 17. benchchem.com [benchchem.com]

- 18. Metabolic pathway confirmation and discovery through (13)C-labeling of proteinogenic amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. One‐shot 13C15N‐metabolic flux analysis for simultaneous quantification of carbon and nitrogen flux - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. ckisotopes.com [ckisotopes.com]

- 22. Sample Preparation for Mass Spectrometry | Thermo Fisher Scientific - US [thermofisher.com]

- 23. Analyzing SILAC samples (or other MS1-labeled samples) with FragPipe | FragPipe [fragpipe.nesvilab.org]

- 24. benchchem.com [benchchem.com]

- 25. benchchem.com [benchchem.com]

- 26. Effective correction of experimental errors in quantitative proteomics using stable isotope labeling by amino acids in cell culture (SILAC) - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to Dual-Labeled L-Alanine-2-¹³C,¹⁵N: Principles and Applications in Metabolic Research

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Role of L-Alanine and Stable Isotope Tracing

L-Alanine is a non-essential amino acid that serves as a critical nexus in cellular metabolism, linking carbohydrate, and amino acid pathways.[1][2] It is deeply involved in the metabolism of sugars and acids, providing energy for muscle tissue, the brain, and the central nervous system.[1][2][3] Its central role makes it an ideal molecule for tracing metabolic activities. Stable Isotope Labeling is a powerful technique that substitutes an atom in a molecule with its heavy isotope, such as replacing ¹²C with ¹³C or ¹⁴N with ¹⁵N. These non-radioactive, stable isotopes act as tracers that can be monitored using analytical techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.[][5] By introducing isotopically labeled substrates into a biological system, researchers can track their transformation and incorporation into various downstream metabolites, a practice known as metabolic flux analysis (MFA).[6][7]

Dual-labeled L-Alanine-2-¹³C,¹⁵N is a specialized tracer where the second carbon atom is replaced with Carbon-13 and the amino group's nitrogen is replaced with Nitrogen-15. This dual labeling provides a more sophisticated lens through which to view metabolic dynamics, offering distinct advantages over single-labeled tracers.

Core Benefits of Dual-Labeling with L-Alanine-2-¹³C,¹⁵N

The use of a dual ¹³C and ¹⁵N label on a single molecule provides a synergistic approach to metabolic tracing, allowing for the simultaneous quantification of carbon and nitrogen fluxes.[8] This is crucial for understanding the intricate coordination between central carbon metabolism and nitrogen assimilation pathways, particularly in amino acid and nucleotide biosynthesis.[8]

Key Advantages:

-

Enhanced Mass Spectrometry Analysis : Dual labeling results in a greater mass shift compared to single-labeled compounds.[] This increased mass difference (e.g., M+2 for L-Alanine-2-¹³C,¹⁵N) minimizes background interference and improves the signal-to-noise ratio, which is especially beneficial for quantifying low-abundance proteins or metabolites in complex biological samples.[]

-

Simultaneous Carbon and Nitrogen Tracking : The primary advantage is the ability to track the fate of both the carbon skeleton and the amino nitrogen from a single precursor molecule. This allows researchers to dissect how cells allocate these fundamental building blocks to various biosynthetic pathways. For example, it can differentiate between the use of alanine's carbon for the TCA cycle and its nitrogen for transamination reactions.

-

Comprehensive Metabolic Flux Analysis (MFA) : Dual-labeling experiments provide richer datasets for computational MFA models. By constraining both carbon and nitrogen pathways, these models can generate more accurate and highly resolved flux maps of the cell's metabolic network.[7][8] This is particularly valuable for identifying metabolic bottlenecks or rerouting in disease states like cancer.

-

Versatility in Analytical Approaches : L-Alanine-2-¹³C,¹⁵N can be used as a tracer for metabolic pathways or as an internal standard for precise quantification in NMR, GC-MS, or LC-MS analyses.[1][3] Both ¹³C and ¹⁵N have a nuclear spin of 1/2, making them NMR-active nuclei, which is indispensable for protein structure and dynamics research.[]

Figure 1: Logical benefits of dual-labeling over single-isotope labeling.

Key Applications in Research and Drug Development

The unique properties of dual-labeled alanine (B10760859) make it a powerful tool in several key areas:

-

Oncology Research : Cancer cells exhibit reprogrammed metabolism to fuel rapid proliferation.[9] Tracing with ¹³C,¹⁵N-alanine can precisely map how cancer cells utilize alanine for energy through the TCA cycle, for building blocks via amino acid synthesis, and for maintaining redox balance. This helps identify unique metabolic dependencies that can be targeted for therapeutic intervention.[9]

-

Drug Discovery and Development : The effect of a drug candidate on cellular metabolism can be precisely evaluated.[9] By monitoring changes in the flux of both ¹³C and ¹⁵N from labeled alanine, researchers can determine if a compound alters key pathways like glycolysis, the TCA cycle, or amino acid synthesis, providing critical insights into its mechanism of action and potential off-target effects.[1][9]

-

Metabolic Diseases : In diseases like diabetes, understanding alterations in glucose and amino acid metabolism is crucial.[9] Dual-labeled alanine can quantify the rates of gluconeogenesis (the synthesis of glucose from non-carbohydrate sources like alanine) and other related pathways, aiding in the development of new treatments.[9]

-

Proteomics and Protein Turnover : In Stable Isotope Labeling by Amino acids in Cell culture (SILAC), dual-labeled amino acids provide a significant mass shift for clear differentiation between "heavy" and "light" peptides in mass spectrometry, allowing for precise relative quantification of proteins.[3][] This is essential for studying protein expression, post-translational modifications, and turnover rates.[]

Experimental Protocols and Workflow

A typical stable isotope tracing experiment involves introducing the labeled substrate to a biological system and analyzing its incorporation into downstream metabolites.

General Protocol for ¹³C,¹⁵N-Alanine Tracing in Cell Culture

This protocol provides a general workflow for a tracing experiment in adherent mammalian cells. Optimization is required for specific cell lines and experimental conditions.

Materials:

-

Mammalian cells of interest

-

Complete growth medium (e.g., DMEM, RPMI-1640)

-

Dialyzed fetal bovine serum (dFBS) to minimize unlabeled amino acids

-

Phosphate-buffered saline (PBS), sterile

-

Custom L-Alanine-free medium

-

Purified L-Alanine-2-¹³C,¹⁵N

-

6-well or 12-well cell culture plates

-

Methanol (B129727) (LC-MS grade), pre-chilled to -80°C

-

Sterile water (LC-MS grade)

-

Cell scraper

Procedure:

-

Cell Seeding : Seed cells in culture plates at a density that ensures they reach mid-exponential growth phase (typically 70-80% confluency) at the time of the experiment.

-

Tracer Introduction :

-

Aspirate the standard growth medium from the cells.

-

Gently wash the cells once with sterile PBS.

-

Replace the standard medium with the custom L-Alanine-free medium supplemented with a known concentration of L-Alanine-2-¹³C,¹⁵N. The concentration should be similar to that in the standard medium to avoid metabolic artifacts.

-

-

Time-Course Incubation : Incubate the cells with the labeled medium for a predetermined period. It is common to collect samples at multiple time points to assess isotopic steady-state.

-

Metabolite Extraction :

-

To quench metabolic activity, quickly aspirate the labeled medium.

-

Immediately wash the cells with ice-cold PBS.

-

Add a sufficient volume of pre-chilled (-80°C) 80% methanol to the plate.

-

Use a cell scraper to detach the cells into the methanol solution.

-

Transfer the cell lysate/methanol mixture to a microcentrifuge tube.

-

-

Sample Preparation for Analysis :

-

Vortex the tubes thoroughly.

-

Centrifuge at high speed (e.g., 14,000 x g) at 4°C to pellet cell debris and proteins.

-

Carefully transfer the supernatant, which contains the polar metabolites, to a new tube for analysis.

-

-

Analysis : Analyze the extracted metabolites using LC-MS or GC-MS to determine the mass isotopomer distributions (MIDs) of alanine and its downstream metabolites.

Figure 2: General experimental workflow for stable isotope tracing studies.

Data Presentation and Quantitative Analysis

The primary output of a tracing experiment is the mass isotopomer distribution (MID) for various metabolites. This data reveals the proportion of each metabolite that contains zero, one, two, or more heavy isotopes. This information is then used to calculate metabolic fluxes.

Alanine's Central Metabolic Pathways

L-Alanine is readily interconverted with pyruvate (B1213749) via the enzyme Alanine Aminotransferase (ALT).[6] This positions it at the crossroads of major metabolic pathways. The ¹³C from L-Alanine-2-¹³C can be traced into the TCA cycle, while the ¹⁵N can be traced into other amino acids via transamination.

Figure 3: Central metabolic pathways involving dual-labeled L-Alanine.

Quantitative Data Summary

The following tables summarize the type of quantitative data that can be obtained from dual-labeling studies. Data is hypothetical but representative of typical findings.

Table 1: Isotopic Enrichment in Key Metabolites Following L-Alanine-2-¹³C,¹⁵N Tracing

| Metabolite | Mass Isotopomer | Fractional Enrichment (%) | Interpretation |

| Alanine | M+2 (¹³C, ¹⁵N) | 98.5 | Confirms efficient uptake of the tracer. |

| Pyruvate | M+1 (¹³C) | 65.2 | High flux through Alanine Aminotransferase (ALT). |

| Lactate | M+1 (¹³C) | 55.8 | Indicates significant pyruvate conversion to lactate. |

| Citrate | M+1 (¹³C) | 30.1 | Shows carbon entry into the TCA cycle via PDH. |

| Glutamate | M+1 (¹⁵N) | 75.4 | High rate of nitrogen transfer from alanine. |

| Aspartate | M+1 (¹⁵N) | 40.7 | Nitrogen is further transferred to other amino acids. |

Table 2: Comparative Flux Ratios in Control vs. Drug-Treated Cells

| Metabolic Flux Ratio | Control Cells | Drug-Treated Cells | Fold Change | Significance |

| (Pyruvate -> Lactate) / (Pyruvate -> TCA) | 1.2 | 3.5 | +2.9 | p < 0.01 |

| Nitrogen Flux (Alanine -> Glutamate) | 15.6 nmol/h | 8.1 nmol/h | -0.48 | p < 0.05 |

| Carbon Flux (Alanine -> Citrate) | 22.1 nmol/h | 9.5 nmol/h | -0.57 | p < 0.01 |

Note: Flux values are presented as nmol/h per million cells and are illustrative.

These tables demonstrate how dual-labeling experiments provide precise, quantitative data on the operational state of metabolic pathways, enabling direct comparisons between different experimental conditions. The ability to track both carbon and nitrogen simultaneously provides a deeper and more integrated understanding of cellular metabolism.[8]

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. medchemexpress.com [medchemexpress.com]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. One‐shot 13C15N‐metabolic flux analysis for simultaneous quantification of carbon and nitrogen flux - PMC [pmc.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

A Technical Guide to L-Alanine-2-13C,15N: Commercial Availability, Synthesis, and Research Applications

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the isotopically labeled amino acid L-Alanine-2-13C,15N, a critical tool in metabolic research and structural biology. This document details its commercial suppliers, outlines a robust enzymatic synthesis protocol, and provides experimental workflows for its application in metabolic tracing and Nuclear Magnetic Resonance (NMR) spectroscopy.

Commercial Suppliers of this compound

The availability of high-purity this compound from commercial suppliers is crucial for researchers. A summary of key suppliers and their product specifications is provided in Table 1 for easy comparison. Researchers are advised to visit the suppliers' websites for the most current pricing and availability.

| Supplier | Product Name | Catalog Number | Isotopic Purity (%) | Chemical Purity (%) | CAS Number |

| MedchemExpress | This compound | HY-131349S1 | Not specified | Not specified | 285977-86-8 |

| Scientific Sales, Inc. | This compound | 485853 | 99 atom % 13C, 98 atom % 15N | Not specified | 285977-86-8[1] |

| Cambridge Isotope Laboratories, Inc. | L-Alanine (2-13C, 99%) | CLM-2016 | 99 atom % 13C | Not specified | 62656-85-3 |

| Sigma-Aldrich | L-Alanine-13C3,15N | 489883 | 98 atom % 13C, 98 atom % 15N | ≥95 (CP) | 202407-38-3 |

Synthesis of this compound

The stereospecific synthesis of this compound can be efficiently achieved through an enzymatic approach. This method utilizes the enzyme L-alanine dehydrogenase (AlaDH) to catalyze the reductive amination of a 13C-labeled pyruvate (B1213749) precursor with a 15N-labeled ammonium (B1175870) salt.[2][3] This reaction is highly specific for the L-isomer, ensuring a high yield of the desired product.[3]

Enzymatic Synthesis Protocol

This protocol outlines the key steps for the synthesis of this compound using L-alanine dehydrogenase.

Materials:

-

Sodium pyruvate-2-13C

-

Ammonium-15N chloride (15NH4Cl)

-

L-alanine dehydrogenase (AlaDH) from Bacillus subtilis or other microbial sources[2]

-

NADH (β-Nicotinamide adenine (B156593) dinucleotide, reduced form)

-

Phosphate (B84403) buffer (pH ~7.5)

-

Deionized water

-

Reaction vessel

-

Magnetic stirrer and stir bar

-

pH meter

-

Ion-exchange chromatography system for purification

-

Analytical balance

-

Lyophilizer

Procedure:

-

Reaction Setup: In a reaction vessel, dissolve Sodium pyruvate-2-13C and Ammonium-15N chloride in phosphate buffer.

-

Cofactor Addition: Add NADH to the reaction mixture. NADH serves as the reducing agent in the reaction.[3]

-

Enzyme Addition: Initiate the reaction by adding L-alanine dehydrogenase to the mixture.

-

Incubation: Gently stir the reaction mixture at a controlled temperature (typically 25-37°C) for several hours to allow the reaction to proceed to completion.

-

Monitoring: The progress of the reaction can be monitored by measuring the decrease in NADH absorbance at 340 nm.

-

Purification: Upon completion, the this compound can be purified from the reaction mixture using ion-exchange chromatography.

-

Isolation: The purified product is then isolated, typically by lyophilization, to obtain a stable, solid form.

Below is a diagram illustrating the enzymatic synthesis workflow.

Experimental Applications

This compound is a powerful tracer for studying metabolic pathways and protein structure. Its dual labeling allows for the simultaneous tracking of both carbon and nitrogen atoms.

Metabolic Tracing in Cell Culture

Stable isotope tracing is a fundamental technique in metabolomics to elucidate the flow of atoms through metabolic pathways.[4]

Protocol for Metabolic Tracing:

-

Cell Culture: Culture cells of interest to the desired confluency in standard growth medium.

-

Labeling Medium Preparation: Prepare a labeling medium by supplementing a base medium (lacking unlabeled alanine) with this compound at a concentration similar to that in the standard medium.

-

Isotope Labeling: Replace the standard medium with the prepared labeling medium and incubate the cells for a specific duration. A time-course experiment is often recommended to monitor the dynamic incorporation of the label.

-

Metabolite Extraction: At the end of the incubation, rapidly quench metabolism (e.g., with cold methanol) and extract the intracellular metabolites.

-

Sample Analysis: Analyze the extracted metabolites using mass spectrometry (MS) or NMR spectroscopy to determine the incorporation of 13C and 15N into downstream metabolites.[4]

The following diagram illustrates a general workflow for a stable isotope tracing experiment.

Protein NMR Spectroscopy

In protein NMR, selective isotopic labeling is used to simplify complex spectra and to probe the structure and dynamics of specific residues.[5]

Protocol for Protein NMR with this compound:

-

Protein Expression and Purification: Express the protein of interest in a suitable expression system (e.g., E. coli) using a minimal medium supplemented with this compound and other necessary nutrients. Purify the labeled protein to high homogeneity.

-

Sample Preparation: Prepare the NMR sample by dissolving the purified, labeled protein in a suitable buffer containing D2O. The concentration of the protein should be optimized for NMR analysis.

-

NMR Data Acquisition: Acquire a series of NMR experiments, such as 1H-15N HSQC and 1H-13C HSQC, to observe the signals from the labeled alanine (B10760859) residue.

-

Spectral Analysis: Analyze the resulting NMR spectra to obtain information about the chemical environment, dynamics, and interactions of the labeled alanine residue within the protein structure.

Metabolic Pathways Involving Alanine

Alanine plays a central role in cellular metabolism, particularly in the glucose-alanine cycle, which facilitates the transport of nitrogen from peripheral tissues to the liver.[6] In this cycle, muscle pyruvate is transaminated to form alanine, which is then transported to the liver. In the liver, alanine is converted back to pyruvate, which can be used for gluconeogenesis, while the amino group enters the urea (B33335) cycle.[6]

The diagram below depicts the key steps of the Glucose-Alanine Cycle.

References

- 1. calpaclab.com [calpaclab.com]

- 2. Alanine dehydrogenase and its applications - A review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Alanine synthesized by alanine dehydrogenase enables ammonium-tolerant nitrogen fixation in Paenibacillus sabinae T27 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. Specific isotopic labelling and reverse labelling for protein NMR spectroscopy: using metabolic precursors in sample preparation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. m.youtube.com [m.youtube.com]

A Technical Guide to the Physical and Chemical Properties of L-Alanine-2-13C,15N

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical properties of L-Alanine-2-13C,15N, a stable isotope-labeled variant of the non-essential amino acid L-Alanine. This isotopically enriched compound is a valuable tool in metabolic research, proteomics, and drug development, enabling precise tracing and quantification of metabolic fluxes and protein dynamics. This document outlines its fundamental characteristics, experimental protocols for its analysis, and its role in key biological pathways.

Core Physical and Chemical Properties

This compound is chemically identical to its unlabeled counterpart but possesses a greater mass due to the incorporation of a carbon-13 isotope at the second carbon position and a nitrogen-15 (B135050) isotope in the amino group. This mass difference is the basis for its utility in a variety of analytical techniques.

Quantitative Data Summary

The physical and chemical properties of this compound are summarized in the tables below. Data for unlabeled L-Alanine is provided for comparison.

Table 1: General and Physical Properties

| Property | This compound | Unlabeled L-Alanine |

| Molecular Formula | C₃H₇NO₂ (with ¹³C at C2 and ¹⁵N) | C₃H₇NO₂ |

| Molecular Weight | 91.08 g/mol [1] | 89.09 g/mol [2][3] |

| CAS Number | 285977-86-8[1][4] | 56-41-7[5] |

| Appearance | White crystalline powder/solid[2] | White odorless solid[3] |

| Melting Point | ~314.5 °C (decomposes)[6][7] | 297-300 °C (decomposes)[3] |

| Solubility in Water | Soluble[2] | 164,000 mg/L at 25 °C[3] |

| Solubility in Ethanol | Slightly soluble[2] | Slightly soluble |

| Density | Not specified | 1.432 g/cm³ at 22 °C[8] |

| Optical Rotation | Not specified | +14.5° (c=10, 6N HCl)[8][9] |

Table 2: Isotopic Purity Specifications

| Isotope | Enrichment |

| ¹³C | ≥ 99 atom %[1] |

| ¹⁵N | ≥ 98 atom %[1] |

Experimental Protocols

The analysis of this compound and its incorporation into biological systems relies on techniques that can differentiate between isotopes. The following are generalized protocols for common analytical methods.

Sample Preparation and Hydrolysis

For protein analysis, the first step is to break down the protein into its constituent amino acids.

-

Sample Preparation : Samples should be freeze-dried and stored under anoxic conditions at -20°C or lower to minimize degradation.[10][11][12]

-

Acid Hydrolysis : A common method for releasing peptide-bound amino acids is conventional acid hydrolysis.[12] This typically involves:

-

Clean-up : The resulting amino acid mixture is often purified using techniques like cation exchange chromatography to remove contaminants before analysis.[11]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful non-destructive technique for determining the structure and dynamics of molecules. The presence of ¹³C and ¹⁵N, both NMR-active nuclei, makes this compound particularly amenable to this analysis.[]

-

Sample Preparation : Dissolve the purified amino acid extract or intact protein in a suitable solvent, typically D₂O (deuterated water) for biological samples.

-

Data Acquisition :

-

Acquire one-dimensional ¹H and ¹³C spectra to identify the chemical shifts of the labeled alanine (B10760859).

-

Perform two-dimensional heteronuclear correlation experiments, such as [¹H, ¹³C]-HSQC (Heteronuclear Single Quantum Coherence), to resolve the signals and confirm the position of the label.[][14] For proteins, more advanced multidimensional experiments (3D, 4D) are used to resolve the complex spectra.

-

-

Data Analysis : The chemical shifts and coupling constants of the ¹³C and ¹⁵N nuclei provide detailed information about the local chemical environment and conformation of the labeled alanine within a peptide or protein.